Tetraethoxy-D20-silane
Overview
Description
Tetraethoxy-D20-silane is a deuterated form of tetraethoxysilane, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties, such as its stability and reactivity. It is a colorless liquid that is soluble in organic solvents and reacts with water to form silicon dioxide and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethoxy-D20-silane is synthesized through the alcoholysis of silicon tetrachloride with deuterated ethanol. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_2\text{D}_5\text{OD} \rightarrow \text{Si}(\text{OC}_2\text{D}_5)_4 + 4 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful control of reaction conditions to ensure high purity and yield. The process typically includes:
Reaction Setup: Silicon tetrachloride is added to deuterated ethanol under an inert atmosphere to prevent moisture contamination.
Temperature Control: The reaction is carried out at a controlled temperature to optimize the reaction rate and minimize side reactions.
Purification: The product is purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Tetraethoxy-D20-silane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form silicon dioxide and deuterated ethanol.
Condensation: Forms siloxane bonds through the elimination of deuterated ethanol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Catalyzed by acids or bases to form siloxane networks.
Major Products:
Hydrolysis Product: Silicon dioxide (SiO2) and deuterated ethanol (C2D5OD).
Condensation Product: Polysiloxanes with varying chain lengths and structures.
Scientific Research Applications
Tetraethoxy-D20-silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of deuterated silica and other silicon-based materials.
Biology: Employed in the preparation of deuterated biomaterials for neutron scattering studies.
Medicine: Utilized in the development of deuterated drugs and diagnostic agents.
Industry: Applied in the production of high-purity silica for electronic and optical applications.
Mechanism of Action
The mechanism of action of tetraethoxy-D20-silane involves the hydrolysis and condensation reactions that lead to the formation of silicon dioxide and siloxane networks. The molecular targets include water molecules and other reactive species that facilitate these reactions. The pathways involved are primarily hydrolysis and condensation, which are catalyzed by acids or bases.
Comparison with Similar Compounds
Tetraethoxysilane: The non-deuterated form of tetraethoxy-D20-silane.
Hexaethoxydisiloxane: A similar compound with two silicon atoms.
Octaethoxytrisiloxane: A similar compound with three silicon atoms.
Comparison: this compound is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterpart. This makes it particularly useful in research applications where isotopic labeling is required. Additionally, the deuterated form exhibits different reaction kinetics and stability, which can be advantageous in certain experimental setups.
Properties
IUPAC Name |
tetrakis(1,1,2,2,2-pentadeuterioethyl) silicate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDANWDWHJENH-DEHFLJNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[Si](OC([2H])([2H])C([2H])([2H])[2H])(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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